molecular formula C15H10FNO2 B180235 4-Fluorophenyl-1H-indole-2-carboxylic acid CAS No. 139774-25-7

4-Fluorophenyl-1H-indole-2-carboxylic acid

Cat. No. B180235
M. Wt: 255.24 g/mol
InChI Key: MVKWWTKHXXLXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. It is a synthetic compound that is widely used in scientific research.

Mechanism Of Action

The mechanism of action of 4-Fluorophenyl-1H-indole-2-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases can lead to the disruption of these processes, which can be useful in the treatment of various diseases.

Biochemical And Physiological Effects

4-Fluorophenyl-1H-indole-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several protein kinases, including glycogen synthase kinase-3β, cyclin-dependent kinase 2, and mitogen-activated protein kinase-activated protein kinase 2. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Fluorophenyl-1H-indole-2-carboxylic acid in lab experiments is its high purity, which ensures accurate and reproducible results. It is also relatively easy to synthesize, which makes it readily available for use in various experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the use of 4-Fluorophenyl-1H-indole-2-carboxylic acid in scientific research. One direction is the development of new inhibitors of protein kinases based on the structure of 4-Fluorophenyl-1H-indole-2-carboxylic acid. Another direction is the investigation of its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, research can be conducted to further understand its mechanism of action and to identify new targets for inhibition.
Conclusion
In conclusion, 4-Fluorophenyl-1H-indole-2-carboxylic acid is a synthetic compound that is widely used in scientific research. Its synthesis method is relatively simple, and it has various applications in the development of new compounds and analytical methods. Its mechanism of action is believed to be the inhibition of protein kinases, and it has been found to have various biochemical and physiological effects. While it has some advantages and limitations in lab experiments, there are several future directions for its use in scientific research.

Scientific Research Applications

4-Fluorophenyl-1H-indole-2-carboxylic acid has various applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as inhibitors of protein kinases. It is also used as a reference compound for the development of analytical methods for the detection of indole carboxylic acids in biological samples.

properties

CAS RN

139774-25-7

Product Name

4-Fluorophenyl-1H-indole-2-carboxylic acid

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

IUPAC Name

1-(4-fluorophenyl)indole-2-carboxylic acid

InChI

InChI=1S/C15H10FNO2/c16-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-14(17)15(18)19/h1-9H,(H,18,19)

InChI Key

MVKWWTKHXXLXSM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O

synonyms

4-fluorophenyl-1H-indole-2-carboxylic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-carboxy-1H-indole (50 g) in DMF (600 ml) were added potassium hydroxide (40 g) and 4-fluoroiodobenzene (90 g). Reflux in an inert N2 stream for 6 hours. H2O/DMF was distilled off to obtain a constant boiling point of 148° C. After cooling to room temperature ether (500 ml) was added. The precipitated material was filtered off and water (500 ml) was added. Undissolved material was filtered off. To the alkaline water phase was added ethyl acetate (500 ml) and pH was adjusted to 2 by addition of dil. aqueous HCl. The organic phase was worked up as yielding 2-carboxy-1-(4-fluorophenyl)-1H-indole (41 g) which melted at 213° C. The thus obtained carboxyindole (38 g) was added cautiously to a suspension of LiAlH4 (7.5 g) in dry THF (350 ml) at such a rate that the temperature was kept below 50° C. The mixture was finally stirred at 50° C. for 1.5 h. After cooling 5M NaOH solution was added under vigorous stirring. Precipitated inorganic material was filtered off and washed thoroughly with dichloromethane. After evaporation of the combined organic phases 1-(4-fluorophenyl)-2-hydroxymethyl-1H-indole (35 g) was isolated as a crystalline product. Mp: 65°-66° C. The hydroxymethyl derivative (35 g) was dissolved in ethanol (600 ml). The solution was hydrogenated in a Parr apparatus with 15% Pd/C as catalyst at 3 ato. for 20 h. The catalyst was filtered off and ethanol evaporated leaving the crude title compound 23a as an oil. Purification by elution (dichloromehtane/heptane 1:1 as eluent) through silica gel afforded the pure 1-(4-fluorophenyl)-2-methyl-1H-indole (18 g) as a crystalline product. Mp: 43° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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